Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt
CAS No.: 359437-01-7
Cat. No.: VC0013702
Molecular Formula: C7H10K4O18S4
Molecular Weight: 666.772
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359437-01-7 |
|---|---|
| Molecular Formula | C7H10K4O18S4 |
| Molecular Weight | 666.772 |
| IUPAC Name | tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
| Standard InChI | InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6-,7+;;;;/m1..../s1 |
| Standard InChI Key | HZPXCLIBFFIKEA-RBPNTIJJSA-J |
| SMILES | COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Introduction
Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt is a complex organic compound with a specific molecular structure and properties. It is a derivative of glucose, with sulfate groups attached at positions 2, 3, 4, and 6 of the glucopyranoside ring, and potassium ions serving as counterions. This compound is of interest in various biochemical and pharmaceutical applications due to its unique chemical properties.
Synthesis and Preparation
The synthesis of methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt typically involves the sulfation of methyl a-D-glucopyranoside using a sulfating agent. The process requires careful control of reaction conditions to ensure the selective sulfation at the desired positions on the glucose ring.
| Reagent | Role | Reaction Conditions |
|---|---|---|
| Methyl a-D-glucopyranoside | Starting material | - |
| Sulfating agent (e.g., sulfur trioxide) | Introduces sulfate groups | Controlled temperature and pH |
| Potassium hydroxide or potassium carbonate | Provides potassium ions | Neutralization step |
Biological Activities
While detailed studies on this specific compound are scarce, sulfated glycosides in general have shown potential in various biological applications:
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Anticoagulant Activity: Some sulfated carbohydrates have been found to exhibit anticoagulant properties by interacting with coagulation factors.
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Anti-inflammatory Effects: These compounds may also modulate inflammatory responses by affecting cytokine production and cell adhesion.
Suppliers and Availability
Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt is available from specialized chemical suppliers, often marketed for research and industrial applications. Suppliers include companies like Aladdin Scientific and LGC Standards.
| Supplier | Product Details |
|---|---|
| Aladdin Scientific | CAS Number: 210357-34-9, Molecular Weight: 666.8 g/mol, Quantity: 100 mg |
| LGC Standards | CAS Number: 359437-01-7 (Note: Different CAS may indicate a slightly different compound or salt form), Technical Grade |
Safety and Handling
Handling this compound requires standard laboratory precautions due to its chemical nature. It is not intended for medical or consumer use and should be stored in appropriate conditions to maintain stability.
| Safety Information | Details |
|---|---|
| Storage Conditions | Cool, dry place |
| Handling Precautions | Use protective equipment (gloves, goggles) |
| Use Restrictions | For professional manufacturing, research laboratories, and industrial use only |
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